molecular formula C12H9N3O B1265924 N-(4-(2,2-Dicyanovinyl)phenyl)acetamide CAS No. 26088-79-9

N-(4-(2,2-Dicyanovinyl)phenyl)acetamide

Cat. No. B1265924
CAS RN: 26088-79-9
M. Wt: 211.22 g/mol
InChI Key: HDJOIOGUBRECCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07135486B1

Procedure details

32.6 g (0.2 mol) of 4-acetaminobenzaldehyde and 13.74 g (0.208 mol) of malononitrile are initially charged in 140 ml of ethanol, and 24 drops of piperidine are added. The mixture is stirred at reflux for 30 min. After cooling, the crystals are filtered off with suction and dried.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
13.74 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].[C:13](#[N:17])[CH2:14][C:15]#[N:16]>C(O)C.N1CCCCC1>[C:15]([C:14]([C:13]#[N:17])=[CH:9][C:8]1[CH:11]=[CH:12][C:5]([NH:1][C:2](=[O:3])[CH3:4])=[CH:6][CH:7]=1)#[N:16]

Inputs

Step One
Name
Quantity
32.6 g
Type
reactant
Smiles
N(C(=O)C)C1=CC=C(C=O)C=C1
Name
Quantity
13.74 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(#N)C(=CC1=CC=C(C=C1)NC(C)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.